Clorprenaline vs. Clenbuterol and Salbutamol: Quantitative Comparison of β2-AR Binding Affinity (KA)
In a direct head-to-head study using an immobilized β2-adrenergic receptor (β2-AR) column and an injection amount-dependent method, clorprenaline's association constant (KA) was determined to be (25.85 ± 0.035) × 10⁴ M⁻¹. This value positions clorprenaline with intermediate affinity, being 1.64-fold lower than clenbuterol (42.51 ± 0.054) × 10⁴ M⁻¹ but 3.4-fold higher than salbutamol (7.59 ± 0.011) × 10⁴ M⁻¹ [1]. This rank order of affinity was cross-validated by zonal elution and nonlinear chromatography methods, confirming its robustness.
| Evidence Dimension | Association Constant (KA) for β2-AR Binding |
|---|---|
| Target Compound Data | (25.85 ± 0.035) × 10⁴ M⁻¹ |
| Comparator Or Baseline | Clenbuterol: (42.51 ± 0.054) × 10⁴ M⁻¹; Salbutamol: (7.59 ± 0.011) × 10⁴ M⁻¹; Terbutaline: (6.67 ± 0.008) × 10⁴ M⁻¹ |
| Quantified Difference | 1.64-fold lower affinity vs. Clenbuterol; 3.4-fold higher affinity vs. Salbutamol. |
| Conditions | Injection amount-dependent method using stationary phase with immobilized β2-AR. |
Why This Matters
This quantitative differentiation in receptor binding is critical for researchers selecting an agonist tool compound with a specific affinity window, avoiding the ultra-high affinity of clenbuterol or the low affinity of salbutamol for particular in vitro assays.
- [1] Zeng K, Wang J, Sun Z, Li Q, Liao S, Zhao X, Zheng X. Rapid analysis of interaction between six drugs and β2-adrenergic receptor by injection amount-dependent method. Biomed Chromatogr. 2017;31(4):e3853. View Source
